molecular formula C24H19Cl2N3O3 B1679135 PD-321852

PD-321852

Cat. No.: B1679135
M. Wt: 468.3 g/mol
InChI Key: WEIYKGMSZPBORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-321852 is a small-molecule inhibitor of checkpoint kinase 1 (Chk1), a protein kinase that plays a crucial role in cell cycle progression and DNA repair. This compound has shown significant potential in enhancing the cytotoxic effects of chemotherapeutic drugs, particularly gemcitabine, in various cancer cell lines, including pancreatic and colorectal cancer cells .

Preparation Methods

The synthetic routes and reaction conditions for PD-321852 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. The industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

PD-321852 primarily undergoes reactions typical of small-molecule inhibitors, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents for these reactions include halides and nucleophiles.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

    Hydrolysis Reactions: These reactions involve the cleavage of chemical bonds by the addition of water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PD-321852 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

PD-321852 exerts its effects by inhibiting checkpoint kinase 1, a key regulator of cell cycle progression and DNA repair. By inhibiting checkpoint kinase 1, this compound disrupts the cell cycle, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in combination with chemotherapeutic drugs like gemcitabine, which induce DNA damage. The inhibition of checkpoint kinase 1 by this compound enhances the cytotoxic effects of these drugs, leading to increased cancer cell death .

Comparison with Similar Compounds

PD-321852 is unique in its potent inhibition of checkpoint kinase 1 and its ability to enhance the effects of chemotherapeutic drugs. Similar compounds include:

    UCN-01: Another checkpoint kinase 1 inhibitor that has been studied for its potential to enhance the effects of chemotherapy.

    EXEL-9844: A small-molecule inhibitor of checkpoint kinase 1 that has been investigated for its potential in cancer therapy.

This compound stands out due to its high potency and effectiveness in combination with gemcitabine, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C24H19Cl2N3O3

Molecular Weight

468.3 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)-9-hydroxy-6-[3-(methylamino)propyl]pyrrolo[3,4-c]carbazole-1,3-dione

InChI

InChI=1S/C24H19Cl2N3O3/c1-27-8-3-9-29-17-7-6-12(30)10-13(17)20-18(29)11-14(19-15(25)4-2-5-16(19)26)21-22(20)24(32)28-23(21)31/h2,4-7,10-11,27,30H,3,8-9H2,1H3,(H,28,31,32)

InChI Key

WEIYKGMSZPBORY-UHFFFAOYSA-N

SMILES

CNCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=C(C=CC=C5Cl)Cl

Canonical SMILES

CNCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=C(C=CC=C5Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly.

solubility

Soluble in DMSO

storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Synonyms

PD321852;  PD0321852;  PD321852.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD-321852
Reactant of Route 2
PD-321852
Reactant of Route 3
PD-321852
Reactant of Route 4
PD-321852
Reactant of Route 5
PD-321852
Reactant of Route 6
PD-321852

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.